2-(2,3-Difluorophenoxy)ethan-1-amine
Description
2-(2,3-Difluorophenoxy)ethan-1-amine is a fluorinated phenethylamine derivative characterized by a phenoxy group substituted with fluorine atoms at the 2- and 3-positions and an ethanamine side chain. Its fluorine substituents confer unique electronic and steric properties, influencing solubility, metabolic stability, and receptor interactions.
Properties
IUPAC Name |
2-(2,3-difluorophenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRJZWMGNYVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenoxy)ethan-1-amine typically involves the reaction of 2,3-difluorophenol with ethylene oxide to form 2-(2,3-difluorophenoxy)ethanol. This intermediate is then converted to the amine through a reductive amination process. The general reaction conditions include:
-
Step 1: Formation of 2-(2,3-Difluorophenoxy)ethanol
Reagents: 2,3-difluorophenol, ethylene oxide
Conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide
:Reaction: C6H3F2OH+C2H4O→C6H3F2OCH2CH2OH
-
Step 2: Reductive Amination
Reagents: 2-(2,3-difluorophenoxy)ethanol, ammonia or an amine source, reducing agent (e.g., sodium cyanoborohydride)
Conditions: Mild temperature, typically in the range of 0-25°C
:Reaction: C6H3F2OCH2CH2OH+NH3+NaBH3CN→C6H3F2OCH2CH2NH2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,3-Difluorophenoxy)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,3-Difluorophenoxy)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group enhances its binding affinity and specificity, while the ethanamine backbone facilitates its incorporation into biological systems. The compound can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
2-(3,5-Difluorophenoxy)ethan-1-amine (CAS 914086-52-5)
- Structure: Fluorine at 3- and 5-positions on the phenoxy ring.
- Properties : Higher symmetry compared to the 2,3-difluoro isomer may enhance crystallinity and purity (99% as reported) ">[12].
Key Difference : The 2,3-difluoro isomer’s asymmetric substitution may improve binding to asymmetric receptor pockets, whereas the 3,5-isomer’s symmetry could optimize synthetic scalability.
Halogen-Substituted Analogs
2-(2,3-Dichlorophenyl)ethan-1-amine
- Structure : Chlorine substituents instead of fluorine.
- Synthesis : Prepared via reaction of 2-(2-chlorophenyl)ethylamine with HCl and dicyandiamide, yielding a guanidine derivative ">[1].
- Pharmacology : Used in dual-acting FFAR1/FFAR4 modulators, indicating a role in metabolic regulation. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce membrane permeability but enhance receptor affinity.
Key Difference: Fluorine’s smaller size and higher electronegativity likely improve blood-brain barrier penetration, making 2-(2,3-difluorophenoxy)ethan-1-amine more suitable for central nervous system (CNS)-targeting drugs.
NBOMe Derivatives (Phenethylamine Psychoactives)
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine)
- Structure : Contains a methoxybenzyl group and iodinated phenyl ring.
- Pharmacology: Binds to serotonin receptors (5-HT2A), producing potent hallucinogenic effects ">[4].
- Molecular Weight : 426 g/mol, significantly higher than the target compound (173 g/mol), reducing bioavailability.
Key Difference: The phenoxy group in this compound replaces the methoxybenzyl moiety in NBOMe derivatives, likely eliminating hallucinogenic activity and shifting applications toward non-CNS targets.
Substituted Benzylamine Derivatives
Metodesnitazene (N,N-Diethyl-2-(2-(4-methoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine)
- Structure : Ethanamine chain linked to a benzimidazole core.
- Pharmacology : Opioid receptor agonist with high potency, classified as a controlled substance ">[8].
Key Difference: The absence of a benzimidazole or arylpiperazine group in this compound reduces opioid receptor affinity, highlighting structural tunability for diverse targets.
Data Table: Structural and Functional Comparison
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